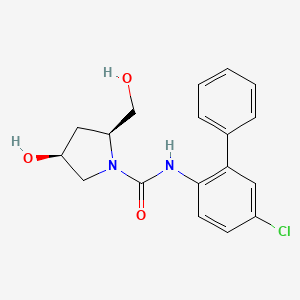![molecular formula C18H22N2O3S B6624114 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is a chemical compound that belongs to the family of benzamide derivatives. It has been found to possess unique biochemical and physiological properties that make it a promising candidate for scientific research applications.
Scientific Research Applications
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide has been found to have various scientific research applications. It has been used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. It has also been used as a tool to study the mechanism of action of certain enzymes and proteins.
Mechanism of Action
The mechanism of action of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of cancer and inflammation. It has also been found to modulate the immune system and enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide in lab experiments include its unique biochemical and physiological properties, its ability to inhibit the activity of certain enzymes and proteins, and its potential as a tool to study the mechanism of action of certain enzymes and proteins. The limitations of using 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide. These include:
1. Further studies to understand its mechanism of action and identify new targets for drug development.
2. Development of new drugs based on the structure of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide for the treatment of cancer, inflammation, and other diseases.
3. Studies to investigate its potential as a tool to study the mechanism of action of certain enzymes and proteins.
4. Investigation of its potential as an antioxidant and its ability to protect against oxidative stress.
Conclusion:
In conclusion, 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide is a promising compound with unique biochemical and physiological properties. Its potential as a tool for scientific research and drug development makes it an interesting topic for further investigation. Further studies are needed to fully understand its mechanism of action and identify new targets for drug development.
Synthesis Methods
The synthesis of 4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide involves the reaction of 4-[(4-ethylsulfonylphenyl)amino]methylbenzoic acid with N-methyl-N-(trimethylsilyl)acetamide in the presence of a catalyst. This reaction leads to the formation of the desired product, which can be purified by column chromatography.
properties
IUPAC Name |
4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-24(22,23)17-11-9-16(10-12-17)20(3)13-14-5-7-15(8-6-14)18(21)19-2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLQYRVCDYMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)


![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![[(3S,4R)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624137.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-methylpyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624139.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)
![[(3S,4R)-1-(6-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624149.png)